molecular formula C6H4Cl2O B042519 2,3-Dichlorophenol CAS No. 576-24-9

2,3-Dichlorophenol

Cat. No.: B042519
CAS No.: 576-24-9
M. Wt: 163 g/mol
InChI Key: UMPSXRYVXUPCOS-UHFFFAOYSA-N
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Description

2,3-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula C₆H₄Cl₂O. It is a colorless to pale yellow crystalline solid with a phenolic odor. This compound is one of the six isomers of dichlorophenol, which are used in various industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that chlorinated phenols, including 2,3-Dichlorophenol, can be degraded by various microbial groups including bacteria, fungi, actinomycetes, and yeast . This suggests that this compound may interact with various enzymes and proteins involved in microbial metabolism .

Cellular Effects

It has been observed that cells can break down different chlorophenol mixtures, including this compound . This suggests that this compound may have an impact on cellular metabolism and potentially influence cell signaling pathways and gene expression.

Molecular Mechanism

It is known that chlorophenols can be metabolized by microorganisms through various enzymatic reactions . This suggests that this compound may interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that chlorophenols can be degraded by microorganisms over time . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models . This suggests that this compound may have threshold effects and potentially toxic or adverse effects at high doses.

Metabolic Pathways

It is known that 2,4-D, a similar compound, undergoes various transformations in plants, and its predominant metabolic pathways and rates vary with different plant species . This suggests that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that chlorophenols can be transported and distributed within cells and tissues . This suggests that this compound may interact with transporters or binding proteins and could potentially affect its localization or accumulation.

Subcellular Localization

It is known that the prediction of protein subcellular localization is of great relevance for proteomics research . This suggests that this compound may have effects on the activity or function of proteins at the subcellular level.

Preparation Methods

2,3-Dichlorophenol can be synthesized through several methods:

Chemical Reactions Analysis

2,3-Dichlorophenol undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dichlorophenol has several applications in scientific research:

Comparison with Similar Compounds

2,3-Dichlorophenol is one of six isomers of dichlorophenol, each with unique properties and applications:

Properties

IUPAC Name

2,3-dichlorophenol
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InChI

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
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InChI Key

UMPSXRYVXUPCOS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)O
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Molecular Formula

C6H4Cl2O
Record name 2,3-DICHLOROPHENOL
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DSSTOX Substance ID

DTXSID7025001
Record name 2,3-Dichlorophenol
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Molecular Weight

163.00 g/mol
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Physical Description

2,3-dichlorophenol appears as brown crystals (from ligroin, benzene). Taste threshold concentration 0.00004 mg/L. Odor threshold concentration 0.03 mg/L. (NTP, 1992), Brown solid; [CAMEO]
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Boiling Point

403 °F at 760 mmHg (NTP, 1992), 206 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, ligroin, In water, 3,600 mg/L at 25 °C
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Vapor Pressure

0.05 [mmHg], 0.058 mm Hg at 25 °C
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Mechanism of Action

Chlorine atoms on the ortho-position weakened the activity of mono and dichlorophenols as oxidative inhibitors. /Mono and dichlorophenols/, Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
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Color/Form

Crystals from ligroin and benzene

CAS No.

576-24-9, 25167-81-1
Record name 2,3-DICHLOROPHENOL
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Record name Phenol, 2,3-dichloro-
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Melting Point

136 to 140 °F (NTP, 1992), 58 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Yes, 2,3-Dichlorophenol can be biodegraded under both aerobic and anaerobic conditions. Research has shown that certain bacterial species, including those belonging to the Dehalococcoides, Desulfitobacterium, and Pseudomonas genera, are capable of reductively dechlorinating this compound. [, , , ] This process often uses this compound as an electron acceptor, leading to the formation of less chlorinated phenols and ultimately, phenol. [, , ]

A: Dehalococcoides strains utilize reductive dehalogenases (RDases), specifically the PceA enzyme, for this compound dechlorination. [, ] This process prefers ortho-position chlorine removal, although meta- and para-chlorine removal has also been observed. [] Interestingly, this compound can sustain the growth of Dehalococcoides strain CBDB1, indicating its role as an electron acceptor for respiration. []

A: No, there are differences in dechlorination patterns among Dehalococcoides strains. While strain CBDB1 can remove chlorines from various positions on the phenol ring, strain 195 primarily removes ortho chlorine substituents. [] This highlights the diversity in RDase genes and substrate specificities within this bacterial genus. [, , , ]

A: Yes, the composition of microbial communities influences this compound dechlorination. Studies have shown that different monochlorophenol-enriched consortia exhibit distinct dechlorination patterns for dichlorophenols. [] For instance, a 2-chlorophenol-enriched consortium could dechlorinate this compound and 2,6-dichlorophenol, while a 3-chlorophenol-enriched consortium could dechlorinate all dichlorophenol isomers. []

A: Yes, environmental conditions like salinity and sulfate concentration can significantly affect dechlorination rates. For instance, a study on estuarine sediment microcosms showed optimal this compound dechlorination under specific salinity and sulfate conditions, highlighting the importance of considering environmental factors for bioremediation strategies. [, ]

ANone: The molecular formula of this compound is C6H4Cl2O, and its molecular weight is 163.00 g/mol.

A: Several analytical techniques are employed to detect and quantify this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to identify and quantify this compound and its degradation products. [, , ] High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors, is also employed for the analysis of this compound in environmental and biological samples. [, ]

A: Several advanced oxidation processes (AOPs) effectively degrade this compound. The Photo-Fenton process, involving hydrogen peroxide and iron catalysts under UV irradiation, exhibits high efficiency in degrading this compound, surpassing UV/H2O2 and Fenton processes. [, ] Other AOPs like potassium persulfate oxidation in pressurized hot water have also demonstrated effectiveness in degrading this compound. [, ]

A: Various factors influence the degradation efficiency of this compound. In the Photo-Fenton process, pH and initial this compound concentration play significant roles, with acidic pH and lower initial concentrations favoring degradation. [, ] The type and concentration of catalysts, reaction temperature, and the presence of radical scavengers also impact the degradation efficiency. [, , ]

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